![molecular formula C25H33IN4O3 B14207006 L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide CAS No. 824405-74-5](/img/structure/B14207006.png)
L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide is a synthetic peptide compound It is composed of three amino acids: leucine, alanine, and phenylalanine, with an additional 4-iodophenylmethyl group attached to the nitrogen atom of the phenylalanine residue
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.
Deprotection: The protecting group on the amino group is removed to allow for the addition of the next amino acid.
Coupling: The next protected amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: The 4-iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can yield various substituted phenylalaninamide derivatives.
Aplicaciones Científicas De Investigación
L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of novel materials and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The 4-iodophenyl group can enhance the compound’s binding affinity to certain targets, leading to increased potency and specificity.
Comparación Con Compuestos Similares
L-Leucyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide can be compared to other peptide compounds with similar structures:
L-Leucyl-L-alanyl-N-[(4-chlorophenyl)methyl]-L-phenylalaninamide: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and binding properties.
L-Leucyl-L-alanyl-N-[(4-bromophenyl)methyl]-L-phenylalaninamide: Contains a bromine atom, which can also influence its chemical and biological properties.
L-Leucyl-L-alanyl-N-[(4-fluorophenyl)methyl]-L-phenylalaninamide: The fluorine atom can alter the compound’s hydrophobicity and interaction with molecular targets.
The uniqueness of this compound lies in the presence of the iodine atom, which can significantly impact its chemical reactivity and biological activity compared to its halogen-substituted counterparts.
Propiedades
Número CAS |
824405-74-5 |
|---|---|
Fórmula molecular |
C25H33IN4O3 |
Peso molecular |
564.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[(4-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C25H33IN4O3/c1-16(2)13-21(27)24(32)29-17(3)23(31)30-22(14-18-7-5-4-6-8-18)25(33)28-15-19-9-11-20(26)12-10-19/h4-12,16-17,21-22H,13-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21-,22-/m0/s1 |
Clave InChI |
ZTJFBXHLQFQBOH-HSQYWUDLSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)I)NC(=O)[C@H](CC(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


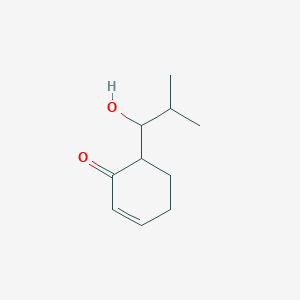
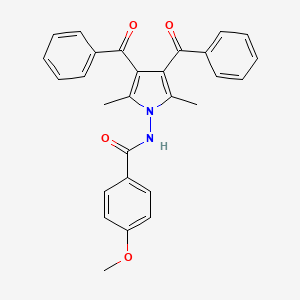
![Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]-](/img/structure/B14206931.png)
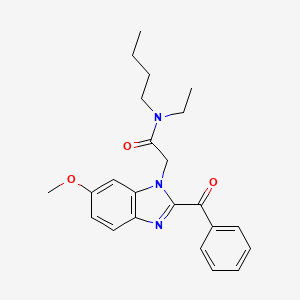
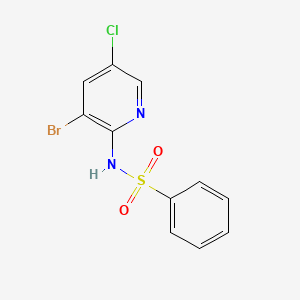

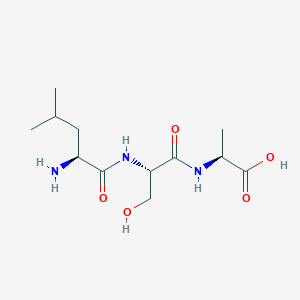
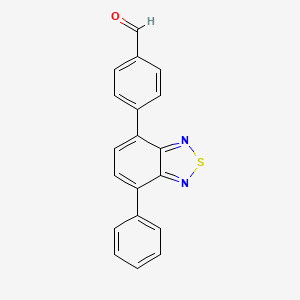
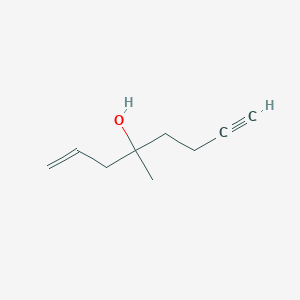
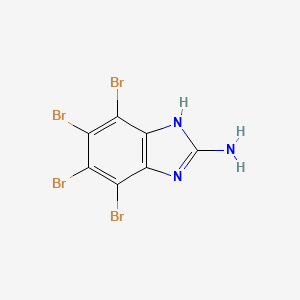
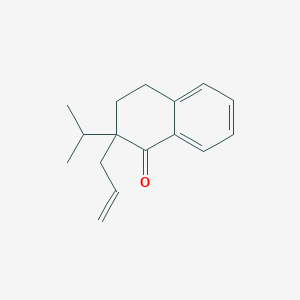
![4-{[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-ylidene]methyl}benzene-1-sulfonic acid](/img/structure/B14206971.png)

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-6-carboxamide](/img/structure/B14207018.png)
